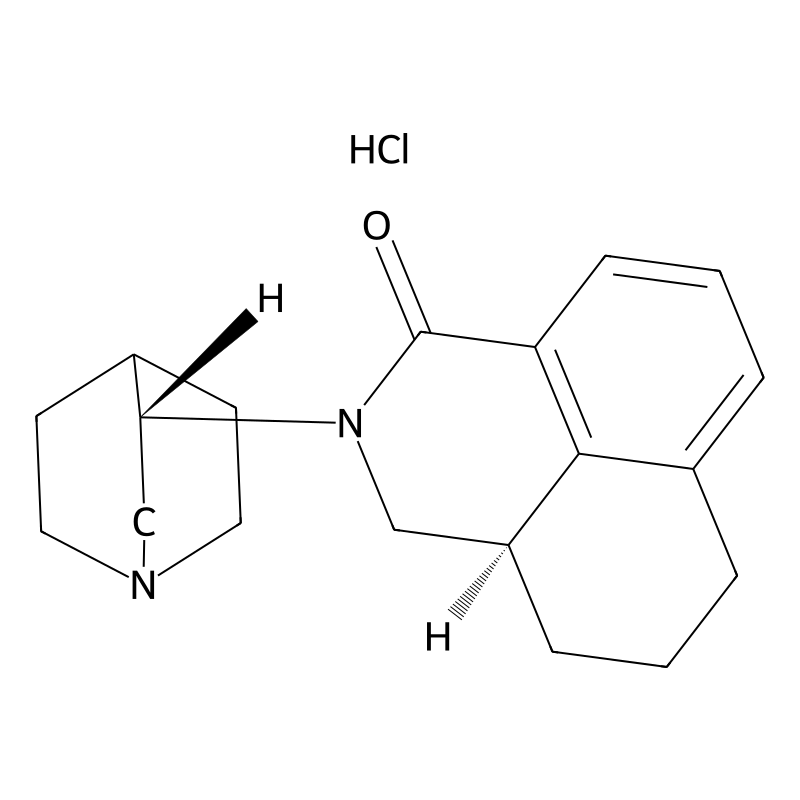

Palonosetron hydrochloride, (3aR)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action:

Palonosetron hydrochloride, (3aR)-, is a medication belonging to the class of 5-HT3 receptor antagonists. These drugs work by blocking the action of serotonin (5-hydroxytryptamine or 5-HT3) at its specific receptors, particularly in the gastrointestinal tract. Serotonin, released by the enterochromaffin cells in the gut lining, plays a role in nausea and vomiting. Palonosetron binds to 5-HT3 receptors, preventing serotonin from exerting its stimulatory effects on the vagus nerve and vomiting center in the brainstem, thereby reducing nausea and vomiting [].

Research Applications:

Palonosetron hydrochloride, (3aR)-, is primarily investigated and used in scientific research related to:

- Management of chemotherapy-induced nausea and vomiting (CINV): Several clinical trials and studies have demonstrated the efficacy of palonosetron in preventing and treating CINV in patients undergoing various chemotherapeutic regimens [, , ]. It is often compared to other antiemetic medications like ondansetron and granisetron, with studies suggesting similar or even superior effectiveness of palonosetron, especially in preventing delayed nausea and vomiting [, ].

- Postoperative nausea and vomiting (PONV): Research suggests that palonosetron can be effective in preventing and treating PONV in patients undergoing different surgical procedures. However, its use is generally considered less common compared to other medications like ondansetron for PONV management.

- Other potential applications: Limited research is exploring the potential use of palonosetron in managing nausea and vomiting associated with other conditions, such as motion sickness and cyclic vomiting syndrome. However, more research is needed to establish its efficacy and safety in these contexts.

Ongoing Research:

Current research is focused on:

- Optimizing treatment regimens: Studies are investigating different dosing strategies and combinations with other antiemetic medications to improve the effectiveness and tolerability of palonosetron in various settings.

- Exploring new applications: Research is ongoing to evaluate the potential use of palonosetron in managing nausea and vomiting associated with other conditions beyond CINV and PONV.

- Understanding long-term safety: While generally considered safe, further studies are needed to evaluate the long-term safety profile of palonosetron, particularly in patients receiving repeated or prolonged treatment.

Palonosetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist, primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). It is particularly effective against delayed nausea and vomiting that may occur more than 24 hours after chemotherapy administration. The compound is characterized by its chemical formula, C19H24N2O·HCl, and a molecular weight of approximately 332.87 g/mol. Palonosetron hydrochloride exists as a white to off-white crystalline powder that is highly soluble in water and has a unique structural configuration, being a single isomer with a specific stereochemistry .

Palonosetron works by blocking the 5-HT3 receptor, a type of serotonin receptor found in the gastrointestinal tract and central nervous system. When chemotherapy drugs trigger the release of serotonin, it binds to the 5-HT3 receptor, leading to nausea and vomiting. Palonosetron binds to the same receptor but doesn't activate it, preventing serotonin from causing its effects.

Citation:

Citation:

- [1] Palonosetron Hydrochloride

Palonosetron hydrochloride acts primarily through its interaction with the 5-HT3 receptors located in the central nervous system and the gastrointestinal tract. By binding to these receptors, it inhibits the action of serotonin, which is responsible for triggering nausea and vomiting during chemotherapy. The mechanism of action involves blocking the receptor's activation by serotonin, thereby preventing the emetic response .

In terms of metabolic reactions, palonosetron undergoes hepatic metabolism predominantly via cytochrome P450 enzymes, particularly CYP2D6, with contributions from CYP3A4 and CYP1A2. The primary metabolites formed include N-oxide-palonosetron and 6-S-hydroxy-palonosetron, which possess significantly lower antagonist activity compared to the parent compound .

Palonosetron exhibits high binding affinity for the 5-HT3 receptor, which contributes to its effectiveness as an antiemetic agent. Its long half-life of approximately 40 hours allows for sustained therapeutic effects, making it particularly useful in managing both acute and delayed CINV . Clinical studies have demonstrated that palonosetron is more effective than other 5-HT3 antagonists in preventing delayed nausea and vomiting associated with moderately to highly emetogenic chemotherapy regimens .

The synthesis of palonosetron hydrochloride involves several key steps:

- Formation of the bicyclic core: The synthesis begins with the construction of the azabicyclo[2.2.2]octane framework.

- Introduction of functional groups: Various functional groups are introduced to create the necessary stereochemistry and enhance receptor binding.

- Finalization: The final steps involve crystallization and purification to yield palonosetron hydrochloride in its active form.

Specific synthetic pathways may vary based on research or industrial applications, but they generally adhere to these foundational steps .

Palonosetron hydrochloride is primarily indicated for:

- Chemotherapy-induced nausea and vomiting: It is particularly effective in preventing both acute (within 24 hours) and delayed (beyond 24 hours) nausea and vomiting associated with cancer treatments.

- Postoperative nausea and vomiting: It is also used to prevent nausea and vomiting following surgical procedures .

- Research: Due to its specific receptor interactions, palonosetron is studied for potential applications beyond CINV, including other forms of nausea management.

Palonosetron has been shown to interact with various medications, particularly those affecting serotonin levels. Notably:

- CNS depressants: Co-administration with central nervous system depressants may enhance sedative effects.

- Other antiemetics: When used alongside other antiemetic agents, careful monitoring is advised due to potential additive effects on serotonin pathways.

- Metabolic interactions: Palonosetron's metabolism can be influenced by drugs that inhibit or induce cytochrome P450 enzymes, particularly CYP2D6 .

Clinical studies have reported that palonosetron does not significantly alter the pharmacokinetics of commonly co-administered drugs, making it a favorable option in polypharmacy scenarios .

Palonosetron hydrochloride belongs to a class of drugs known as 5-HT3 receptor antagonists. Other compounds in this category include:

- Ondansetron: Commonly used for CINV but has a shorter half-life compared to palonosetron.

- Dolasetron: Similar efficacy but less effective against delayed CINV.

- Granisetron: Another alternative that also targets 5-HT3 receptors but lacks the extended duration of action seen with palonosetron.

Comparison TableCompound Half-Life (hours) Efficacy for Delayed CINV Unique Features Palonosetron ~40 High Long duration; single isomer Ondansetron ~3-6 Moderate Widely used; multiple formulations Dolasetron ~8 Moderate Less effective for delayed CINV Granisetron ~9 Moderate Available in patch form

| Compound | Half-Life (hours) | Efficacy for Delayed CINV | Unique Features |

|---|---|---|---|

| Palonosetron | ~40 | High | Long duration; single isomer |

| Ondansetron | ~3-6 | Moderate | Widely used; multiple formulations |

| Dolasetron | ~8 | Moderate | Less effective for delayed CINV |

| Granisetron | ~9 | Moderate | Available in patch form |

Palonosetron's unique profile as a long-acting agent makes it particularly advantageous for patients undergoing chemotherapy regimens that induce prolonged nausea and vomiting .